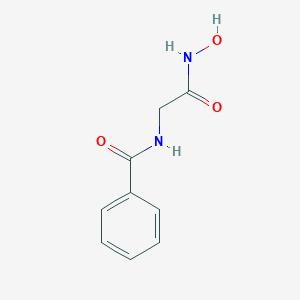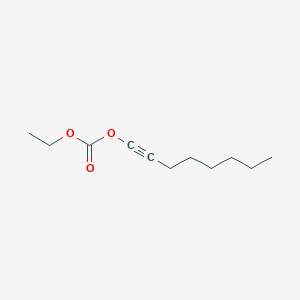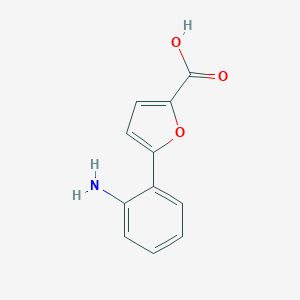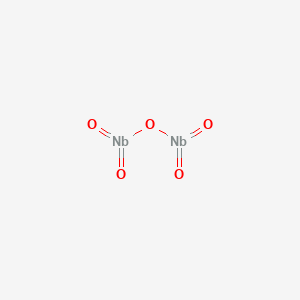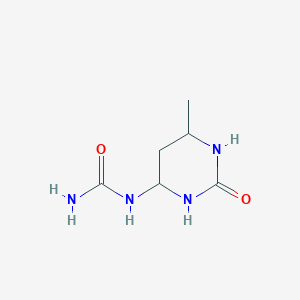
4,6-Dimethylpyridin-3-amine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 4,6-Dimethylpyridin-3-amine and related compounds often involves strategic functionalization of the pyridine ring to introduce methyl groups at specific positions. A common approach for synthesizing derivatives includes low-temperature aryl bromide-to-alcohol conversion, Baeyer-Villiger reactions, and multi-step strategies involving Friedel-Crafts and Diels-Alder reactions for constructing the pyridinol framework (Wijtmans et al., 2004). Another method reported involves the use of 2,6-dimethylpyridinium trinitromethanide as a catalyst in a solvent-free condition to synthesize tetrasubstituted imidazole derivatives, indicating the versatility of dimethylpyridine derivatives in catalysis (Zolfigol et al., 2015).
Molecular Structure Analysis
The molecular structure of 4,6-Dimethylpyridin-3-amine derivatives has been extensively studied using various spectroscopic techniques and X-ray crystallography. These studies reveal intricate details about the molecule's conformation, intramolecular interactions, and the impact of substitutions on its structural framework. For instance, single-crystal X-ray diffraction analysis has provided valuable insights into the molecule's conformation and the effects of different substituents on its overall structure (Șahin et al., 2010).
Chemical Reactions and Properties
4,6-Dimethylpyridin-3-amine participates in a variety of chemical reactions, showcasing its reactivity and versatility as a synthetic intermediate. Its nucleophilic and electrophilic properties allow it to engage in reactions such as oxidative amination, coupling reactions, and reductive amination, leading to a wide range of functionalized products (Goryunenko et al., 2004). These reactions highlight the compound's utility in synthesizing complex molecular architectures.
Physical Properties Analysis
The physical properties of 4,6-Dimethylpyridin-3-amine, such as solubility, melting point, and boiling point, are crucial for its handling and application in various chemical processes. Studies on its derivatives have provided insights into how substituents affect these properties, facilitating the design and synthesis of compounds with desired physical characteristics for specific applications.
Chemical Properties Analysis
The chemical properties of 4,6-Dimethylpyridin-3-amine, including acidity, basicity, and reactivity towards different reagents, play a significant role in its applications in synthesis and materials science. Its ability to act as a ligand in coordination compounds, participate in hydrogen bonding, and undergo various nucleophilic and electrophilic reactions makes it a versatile chemical entity (Balaban et al., 2004).
Applications De Recherche Scientifique
Living Cationic Polymerization : 2,6-Dimethylpyridine, a related compound to 4,6-Dimethylpyridin-3-amine, has been used in the living cationic polymerization of vinyl monomers. It stabilizes growing carbocations in the polymerization process, impacting the livingness and rate of polymerization (Higashimura, Okamoto, Kishimoto, & Aoshima, 1989).
Cyanoethoxycarbonylation of Aldehydes : N,N-Dimethylpyridin-4-amine, another related compound, has been used as a catalyst in the cyanoethoxycarbonylation of aldehydes. This method is notable for its environmental friendliness and efficiency in producing ethylcyanocarbonates (Khan, Agrawal, Kureshy, Bera, Abdi, & Bajaj, 2010).
Synthesis of Poly(2,6-dimethyl-1,4-phenylene ether) : Aromatic amines like 4-aminopyridine, closely related to 4,6-Dimethylpyridin-3-amine, have been used in catalyst systems for polymerizing 2,6-dimethylphenol. These systems are highly efficient in synthesizing poly(2,6-dimethyl-1,4-phenylene ether) (Kim, Shin, Kim, Kim, & Kim, 2018).
Synthesis of Heterocyclic Compounds : Derivatives of 4,6-Dimethylpyridin-3-amine have been used in the synthesis of various heterocyclic compounds, showcasing its utility in the creation of complex chemical structures (Frolova, Zav’yalova, & Litvinov, 1996).
Study of Noncovalent Supramolecular Interactions : Research has been conducted on the crystal structure of 2-amino-3,5-dibromo-4,6-dimethylpyridinium tetrabromocadmate(II), a compound related to 4,6-Dimethylpyridin-3-amine. This research sheds light on noncovalent supramolecular interactions, which are critical in the fields of crystallography and material science (Al-Far & Ali, 2007).
Safety And Hazards
The compound is classified under the GHS07 hazard class, with hazard statements H315-H319-H335 . This indicates that it can cause skin irritation, serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Orientations Futures
Propriétés
IUPAC Name |
4,6-dimethylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-5-3-6(2)9-4-7(5)8/h3-4H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHSQTJRJQHPJRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90427646 | |
| Record name | 4,6-Dimethylpyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dimethylpyridin-3-amine | |
CAS RN |
1193-71-1 | |
| Record name | 4,6-Dimethyl-3-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1193-71-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,6-Dimethylpyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





